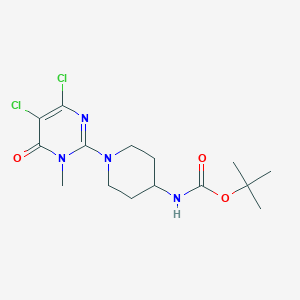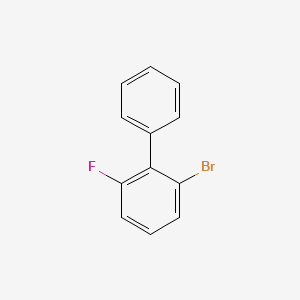
2-Bromo-6-fluorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF. It is typically a white or pale yellow solid and is used as an intermediate in organic synthesis.
Preparation Methods
2-Bromo-6-fluorobiphenyl can be synthesized through several organic synthesis methods. One common approach involves the bromination of 2-fluorobiphenyl. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Chemical Reactions Analysis
2-Bromo-6-fluorobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo these reactions under appropriate conditions.
Scientific Research Applications
2-Bromo-6-fluorobiphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the development of advanced materials with specific properties.
Medicinal Chemistry: As a flurbiprofen impurity, it is studied for its potential effects and interactions in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobiphenyl is primarily related to its role as an intermediate in chemical reactions. It acts as a building block in the synthesis of more complex molecules. The bromine and fluorine atoms in its structure influence its reactivity and the types of reactions it can undergo .
Comparison with Similar Compounds
2-Bromo-6-fluorobiphenyl can be compared with other similar compounds such as:
2-Bromo-6-fluorophenylboronic acid: This compound is used in similar coupling reactions and has comparable reactivity.
2-Fluorobiphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-6-fluorobenzoic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.
This compound stands out due to its specific substitution pattern, which makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C12H8BrF |
|---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H8BrF/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H |
InChI Key |
CJRQBSHIUWBRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




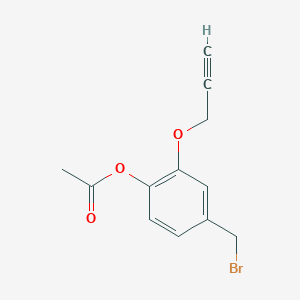
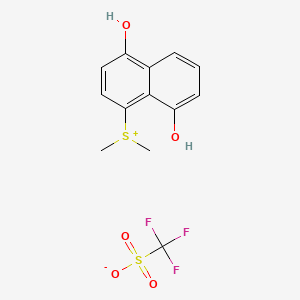
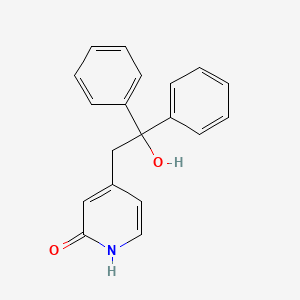

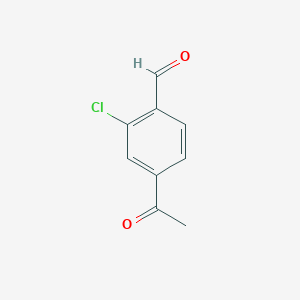
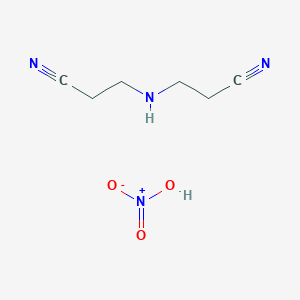
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
